5-methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one
Overview
Description
5-Methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one is a heterocyclic compound that belongs to the isoxazole family This compound is characterized by its unique structure, which includes a pyridine ring fused with an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,6-diphenylisoxazole with methylating agents in the presence of a base to introduce the methyl group at the 5-position. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of oxidized derivatives with potential biological activities.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the isoxazole or pyridine rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, room temperature.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents like dichloromethane or tetrahydrofuran.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives with various functional groups, which can be further explored for their biological activities .
Scientific Research Applications
5-Methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as an anti-inflammatory and analgesic agent.
Mechanism of Action
The mechanism of action of 5-methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparison with Similar Compounds
5-Methyl-3,4-diphenylisoxazole: Another isoxazole derivative with similar structural features but different biological activities.
3,6-Diphenylisoxazole: Lacks the methyl group at the 5-position, leading to different chemical and biological properties.
4,5-Dihydro-5-methyl-3,4-diphenylisoxazole:
Uniqueness: 5-Methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one is unique due to its fused ring structure, which imparts specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a bioactive molecule make it a valuable compound in scientific research and drug development .
Properties
IUPAC Name |
5-methyl-3,6-diphenyl-[1,2]oxazolo[4,5-c]pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c1-21-15(13-8-4-2-5-9-13)12-16-17(19(21)22)18(20-23-16)14-10-6-3-7-11-14/h2-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNDUGHNYMJGIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C(C1=O)C(=NO2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401226 | |
Record name | 5-methyl-3,6-diphenyl-[1,2]oxazolo[4,5-c]pyridin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10401226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60986-80-3 | |
Record name | 5-methyl-3,6-diphenyl-[1,2]oxazolo[4,5-c]pyridin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10401226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one (MDIP) interact with its target, the metabotropic glutamate receptor 7 (mGluR7), and what are the downstream effects of this interaction?
A1: MDIP acts as an allosteric antagonist of mGluR7. [] This means it binds to a site on the receptor different from the site where the natural ligand, glutamate, binds. Binding of MDIP prevents the receptor from being activated by glutamate. [] This antagonism was demonstrated by MDIP's ability to inhibit the effects of the mGluR7 agonist, L-AP4 (l-(+)-2-amino-4-phosphonobutyric acid), in various cellular assays. [] For example, MDIP inhibited L-AP4-induced intracellular calcium mobilization and reversed L-AP4-induced inhibition of forskolin-stimulated cAMP accumulation in cells expressing mGluR7. []
Q2: What is the relationship between the structure of MDIP and its activity on mGluR7?
A2: While the provided research primarily focuses on the pharmacological characterization of MDIP, it also explores the structure-activity relationship (SAR) by introducing a chemically modified derivative, MMPIP (6-(4-methoxyphenyl)-5-methyl-3-pyridin-4-ylisoxazolo[4,5-c]pyridin-4(5H)-one). [] MMPIP demonstrated higher potency than MDIP in some assays, suggesting that modifications to the phenyl ring of MDIP can influence its interaction with mGluR7 and its antagonistic activity. [] Further research exploring a wider range of MDIP analogs could provide a more comprehensive understanding of the structural features essential for its mGluR7 antagonism.
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